molecular formula C16H15N3O5 B2750563 2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide CAS No. 1351599-64-8

2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide

Número de catálogo: B2750563
Número CAS: 1351599-64-8
Peso molecular: 329.312
Clave InChI: CFOSWCFVTBIPBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide is a sophisticated chemical scaffold designed for pharmaceutical and biological research. This compound features a hybrid architecture, incorporating both a 2,3-dihydrobenzo[b][1,4]dioxine system and a bis-carboxamido oxazole core. The 1,4-benzodioxine moiety is a privileged structure in medicinal chemistry, known for its presence in compounds with significant biological activity. Research into analogous 1,4-benzodioxine carboxamide derivatives has demonstrated potent inhibitory effects on key enzymatic targets, such as Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme involved in DNA repair and a validated anticancer target . The integration of the oxazole ring, a common heterocycle in drug discovery, further enhances the molecule's potential as a versatile scaffold for probing protein interactions. This compound is intended for use as a key intermediate or chemical probe in drug discovery programs, particularly in the development of novel enzyme inhibitors and targeted therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c20-14(9-1-2-9)19-16-18-11(8-24-16)15(21)17-10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7-9H,1-2,5-6H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOSWCFVTBIPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with oxazole carboxamides. The process may include several steps such as:

  • Formation of the oxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The introduction of the cyclopropanecarboxamido group is performed via standard coupling reactions.
  • Purification : Techniques such as column chromatography are employed to isolate the final product.

The biological activity of 2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in critical cellular processes.

Inhibitory Potency

Research has demonstrated that this compound exhibits inhibitory activity against various enzymes. For instance, in a study evaluating a series of oxazolone derivatives, compounds similar to the target showed significant inhibition of acid ceramidase (AC), an enzyme implicated in sphingolipid metabolism and associated with several diseases including cancer and neurodegenerative disorders .

CompoundTarget EnzymeIC50 (µM)Reference
8ahAC0.025
12ahAC0.064
32bhAC0.0025

Case Studies

  • Neuroblastoma Cells : The compound was tested in human neuroblastoma SH-SY5Y cells, revealing its potential to engage targets relevant to cancer therapy. The results indicated that certain derivatives exhibited favorable pharmacokinetic profiles and effective target engagement .
  • Antimicrobial Activity : In a separate evaluation of related compounds, some derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Pharmacological Implications

Given its biological profile, 2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide may serve as a lead compound for developing novel therapeutic agents targeting metabolic disorders and cancers associated with dysregulated sphingolipid metabolism.

Comparación Con Compuestos Similares

Comparison with Structural Analogs: Oxadiazole Derivatives

describes four 1,3,4-oxadiazole derivatives (compounds 18–21 ) sharing the 2,3-dihydrobenzo[b][1,4]dioxin moiety. These compounds differ in their substituents and heterocyclic cores, providing a basis for structural and functional comparisons.

Comparison with Carboxamide-Based Pesticides

and list pesticidal carboxamides with divergent backbones but shared functional motifs (e.g., amide linkages, halogenated aryl groups).

Table 2: Comparison with Pesticidal Carboxamides

Compound Name Core Structure Key Substituents Use/Potential Activity
Target Oxazole-4-carboxamide Cyclopropane, dihydrobenzodioxin Unknown (novel design)
Propanil Propanamide 3,4-Dichlorophenyl Herbicide
Cyclanilide Cyclopropanecarboxylic acid 2,4-Dichlorophenylamino Plant growth regulator
Isoxaben Isoxazole 2,6-Dimethoxybenzamide Herbicide

Key Observations:

  • Cyclopropane Utility: Cyclanilide shares the cyclopropane moiety with the target, which is often used to confer conformational rigidity and metabolic resistance .
  • Activity Inference: Isoxaben’s isoxazole-carboxamide structure parallels the target’s oxazole core, hinting at possible herbicidal or antifungal applications, though the dihydrobenzodioxin may redirect bioactivity toward other targets .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) often accelerate amide bond formation but may risk side reactions .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethers (THF) improve selectivity in cyclopropane coupling .
  • Reaction time : Extended durations (>24 hours) may improve yields but risk decomposition; monitor via TLC or HPLC .
ParameterTypical RangeImpact on Yield/Purity
Temperature80–100°CHigher yields, side reactions
SolventDMF, THF, DMSOSolubility vs. selectivity
Reaction Time12–24 hoursBalance between completion and degradation

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane and dihydrobenzodioxin ring integration; 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) and detects impurities .
  • IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and cyclopropane C-H vibrations .

Methodological Tip : Combine multiple techniques for cross-validation, especially when structural analogs complicate interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise .
  • Structural analogs : Compare activity against derivatives (e.g., thiazole vs. oxazole carboxamides) to isolate pharmacophore contributions .
  • Data triangulation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm mechanism .

Example : If one study reports anti-cancer activity but another does not, verify purity (HPLC >95%), test in multiple cell lines, and assess solubility in assay media .

Q. What computational methods predict target interactions for this compound?

  • Molecular Docking : Models binding to enzymes/receptors (e.g., kinases) using software like AutoDock Vina; validate with mutagenesis studies .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize synthetic targets .
  • QSAR : Correlate substituent effects (e.g., cyclopropane vs. ethyl groups) with activity using regression models .

Case Study : A 2025 study combined docking with SPR (surface plasmon resonance) to identify high-affinity binding to HDAC isoforms, explaining its epigenetic activity .

Experimental Design Considerations

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications : Synthesize analogs with variations in:
  • Cyclopropane ring (e.g., substituents, ring size) .

  • Benzodioxin moiety (e.g., halogenation, methyl groups) .

    • Bioactivity Profiling : Test against a panel of targets (e.g., kinases, GPCRs) to map selectivity .

    Data Analysis Tip : Use PCA (principal component analysis) to cluster analogs by structural/activity profiles, highlighting key pharmacophores .

Q. What strategies mitigate instability during in vitro assays?

  • pH Buffering : Maintain physiological pH (7.4) to prevent carboxamide hydrolysis .
  • Light Protection : Shield from UV exposure to avoid benzodioxin ring degradation .
  • Cryopreservation : Store stock solutions in DMSO at -80°C with desiccants .

Data Contradiction Analysis Framework

Source of ContradictionResolution Strategy
Purity discrepanciesRe-synthesize compound; validate via HPLC/HRMS
Assay protocol varianceReplicate under standardized conditions
Solubility issuesUse co-solvents (e.g., cyclodextrins) or prodrugs

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.